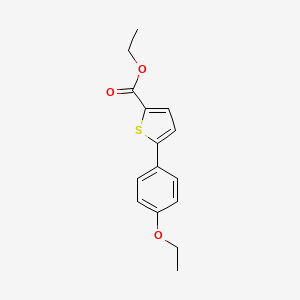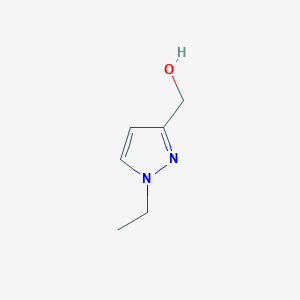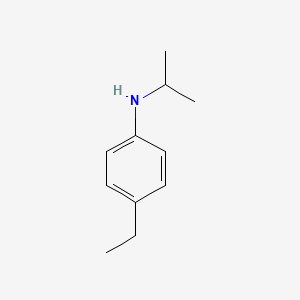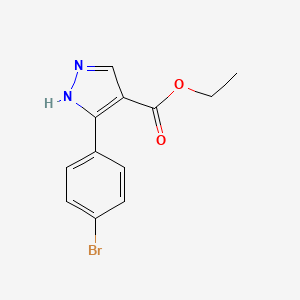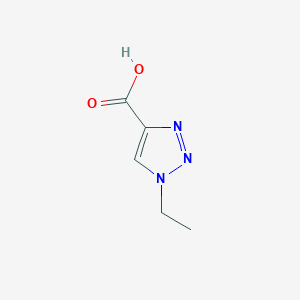
Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (EFMPC) is a novel compound that has been developed for use in a variety of scientific research applications. It is a member of the pyrazole family of compounds, which are known for their ability to form strong hydrogen bonds. EFMPC has been found to be particularly useful in the study of enzyme-catalyzed reactions, as it can be used to form strong complexes with various enzymes. In addition, EFMPC has been found to be an effective inhibitor of certain enzymes, including those involved in the metabolism of drugs. This makes it a valuable tool for studying drug metabolism and drug-drug interactions.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structure Determination : Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a related compound, has been synthesized and its crystal structure determined by X-ray analysis. This provides insights into the molecular geometry and interaction patterns, contributing to the understanding of similar compounds like Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (Kumar et al., 2018).
Synthesis and Reactivity
- Synthesis and Fluorescence Properties : Research on the synthesis of pyrazole derivatives, including Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, highlights their unique reactivity for developing novel fluorescent molecules. This can pave the way for creating advanced materials with specific fluorescence characteristics (Wu et al., 2006).
Corrosion Inhibition
- Corrosion Inhibition : Pyranpyrazole derivatives, including compounds structurally similar to this compound, have been developed as corrosion inhibitors for mild steel. This research demonstrates their potential use in industrial applications, such as metal protection and pickling processes (Dohare et al., 2017).
Structural Characterization and Applications
- Structural and Spectroscopic Analysis : Studies on pyrazole esters, closely related to this compound, have involved detailed structural and spectroscopic analysis. This research is crucial for understanding the molecular properties and potential applications in various scientific fields (Viveka et al., 2016).
Biochemical and Medicinal Research
- Anticancer Research : Research on pyrazole derivatives has indicated their potential as anticancer agents. Compounds similar to this compound have been synthesized and evaluated for their inhibitory activity against cancer cell lines, showing promising results in cancer research and therapy (Liu et al., 2016).
Material Science and Coordination Chemistry
- Metal Coordination Polymers : Studies involving bis(pyrazole) ligands derived from Ethyl 3-methyl-1H-pyrazole-4-carboxylate, a compound similar to this compound, have led to the development of metal coordination polymers. These findings are significant in material science, particularly in creating new materials with specific properties (Cheng et al., 2017).
Wirkmechanismus
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo condensation reactions with diamines via c-c bond cleavage . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or structure.
Biochemical Pathways
Similar compounds have been reported to affect a broad range of biochemical pathways . Therefore, it’s plausible that this compound may also influence various biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The compound’s molecular weight (21020) and other physical properties suggest that it may have favorable pharmacokinetic properties. These properties could impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.
Result of Action
Similar compounds have been reported to have diverse biological activities . Therefore, it’s plausible that this compound may also have a range of effects at the molecular and cellular levels.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . Therefore, it’s plausible that factors such as temperature, pH, and the presence of other molecules could influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
The synthesis of polysubstituted aromatics, which includes compounds like Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, is a fascinating area in organic field . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.
Eigenschaften
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXNILPHEHLPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


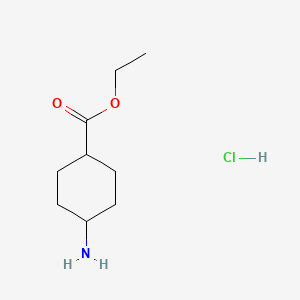

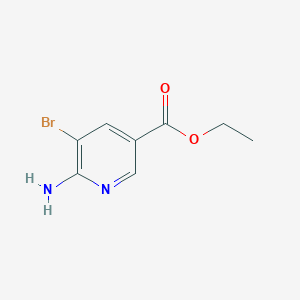

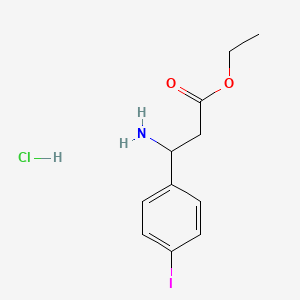
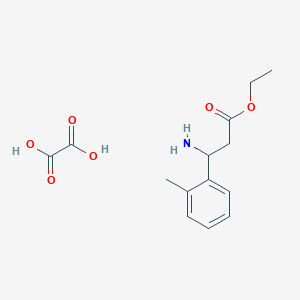

![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)
